

The Crystalline Architecture of Lithium Bromide Dihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

Cat. No.: B3430563

[Get Quote](#)

Introduction: The Significance of Hydration in Lithium Bromide Systems

Lithium bromide (LiBr) is a hygroscopic salt with significant applications in various scientific and industrial fields, most notably as a desiccant in air conditioning and a key component in absorption refrigeration systems.^{[1][2][3]} The anhydrous form of lithium bromide has a cubic crystal structure.^{[2][4]} However, in the presence of water, it readily forms several crystalline hydrates, including a monohydrate, dihydrate, trihydrate, and pentahydrate.^{[1][5]} The degree of hydration profoundly influences the physicochemical properties of the salt, including its solubility, vapor pressure, and thermal stability.^[6] Understanding the precise crystal structure of these hydrates is paramount for optimizing their performance in various applications and for fundamental studies of ion-solvent interactions.

This in-depth technical guide focuses on the crystal structure of lithium bromide dihydrate ($\text{LiBr}\cdot 2\text{H}_2\text{O}$), a key hydrate in the lithium bromide-water phase diagram. We will delve into its crystallographic parameters, the coordination environment of its constituent ions, and the intricate network of hydrogen bonds that stabilize the structure. Furthermore, this guide will provide a detailed, field-proven methodology for the experimental determination of such crystal structures using single-crystal X-ray diffraction (SC-XRD), offering insights into the causality behind experimental choices.

Unveiling the Crystal Structure of $\text{LiBr}\cdot 2\text{H}_2\text{O}$

The crystal structure of lithium bromide dihydrate was determined by Sohr, Schmidt, and Voigt in 2018 through single-crystal X-ray diffraction.[\[5\]](#) Their work revealed that LiBr·2H₂O is isostructural with sodium chloride dihydrate (NaCl·2H₂O), adopting a similar crystal packing arrangement.[\[5\]](#)

Crystallographic Data

A comprehensive understanding of a crystal structure begins with its fundamental crystallographic parameters. The following table summarizes the key crystallographic data for LiBr·2H₂O as would be determined from a single-crystal X-ray diffraction experiment.

Parameter	Value	Source
Chemical Formula	LiBr·2H ₂ O	[6]
Formula Weight	122.88 g/mol	[6]
Crystal System	Monoclinic	[5]
Space Group	To be determined by XRD	
Unit Cell Dimensions		
a	To be determined by XRD (Å)	
b	To be determined by XRD (Å)	
c	To be determined by XRD (Å)	
α	To be determined by XRD (°)	
β	To be determined by XRD (°)	
γ	To be determined by XRD (°)	
Volume (V)	To be determined by XRD (Å ³)	
Z (Formula units per unit cell)	To be determined by XRD	
Calculated Density (ρ _{calc})	To be determined by XRD (g/cm ³)	

Note: Specific unit cell parameters and space group information from the primary literature were not available in the conducted search. These values are determined experimentally via single-crystal X-ray diffraction.

Coordination Environment and Bonding

In the crystal lattice of $\text{LiBr}\cdot 2\text{H}_2\text{O}$, the lithium cation (Li^+) is octahedrally coordinated.^[5] This means each lithium ion is surrounded by six nearest neighbors, which in this hydrated structure are comprised of both bromide anions (Br^-) and the oxygen atoms of the water molecules. This coordination geometry is a key determinant of the local electronic environment and influences the overall stability of the crystal lattice.

The bromide anion, in turn, is coordinated by lithium cations and also participates in hydrogen bonding with the surrounding water molecules. The water molecules play a crucial bridging role, linking the lithium and bromide ions through both direct coordination to the lithium and hydrogen bonding to the bromide and other water molecules. This intricate network of interactions is fundamental to the stability of the dihydrate crystal structure.

[Click to download full resolution via product page](#)

Caption: Schematic of the octahedral coordination of Li^+ in $\text{LiBr}\cdot 2\text{H}_2\text{O}$.

Experimental Determination of the Crystal Structure: A Step-by-Step Guide

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).^{[7][8]} This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure.^[8] The following protocol outlines the critical steps involved in determining the crystal structure of a compound like LiBr·2H₂O.

Synthesis and Growth of Single Crystals

The prerequisite for a successful SC-XRD experiment is the availability of high-quality single crystals.^[3] For LiBr·2H₂O, single crystals can be grown from a saturated aqueous solution of lithium bromide.

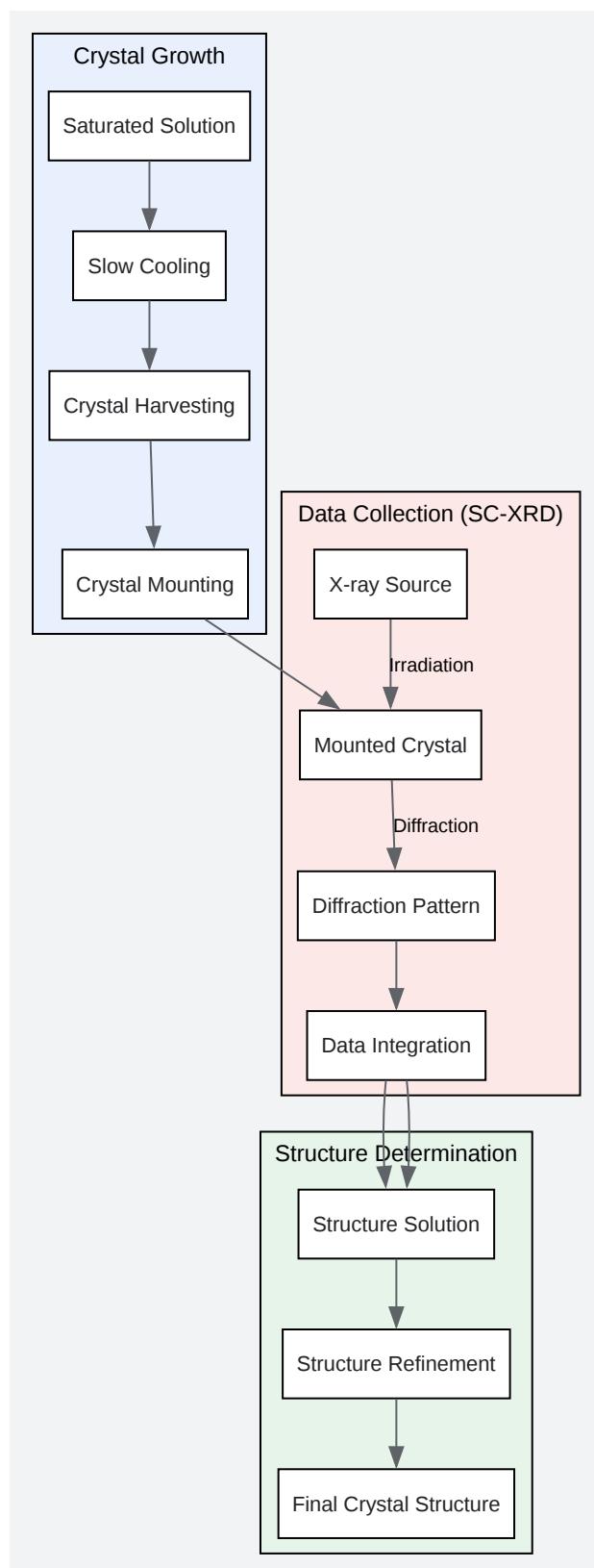
Protocol:

- Prepare a Saturated Solution: Dissolve high-purity lithium bromide in deionized water at a slightly elevated temperature (e.g., 40-50 °C) until no more salt dissolves.
- Slow Cooling: Slowly cool the saturated solution. The key to growing large, well-defined crystals is a slow rate of cooling to allow for ordered nucleation and growth. A programmable water bath or a well-insulated container can be used to control the cooling rate.
- Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) have formed, carefully harvest them from the mother liquor.^[9] It is crucial to handle the crystals gently to avoid mechanical damage.
- Crystal Mounting: Select a well-formed, transparent crystal with sharp edges under a microscope.^[3] The chosen crystal is then mounted on a goniometer head using a suitable adhesive or cryo-oil.

Single-Crystal X-ray Diffraction Data Collection

The mounted crystal is then subjected to a beam of monochromatic X-rays in a diffractometer. The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots of varying intensity.

Protocol:


- **Instrument Setup:** The single-crystal X-ray diffractometer is equipped with an X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector).
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
- **Data Collection Strategy:** A strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam to measure the intensities of a large number of unique reflections.
- **Data Integration and Reduction:** The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final set of structure factors.

Structure Solution and Refinement

The final step involves solving the "phase problem" to determine the arrangement of atoms in the unit cell and then refining this model to best fit the experimental data.

Protocol:

- **Structure Solution:** The positions of the heavier atoms (in this case, Br) are often determined first using methods like the Patterson function or direct methods. The positions of the lighter atoms (Li, O, and H) are then located from the electron density map calculated using the phases from the heavy-atom positions.
- **Structure Refinement:** The atomic coordinates, and their thermal displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
- **Validation:** The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of a crystal structure.

The Role of Hydrogen Bonding in LiBr·2H₂O

The presence of water molecules in the crystal lattice introduces a network of hydrogen bonds, which are crucial for the overall stability of the dihydrate structure.^{[2][10]} The hydrogen atoms of the water molecules act as hydrogen bond donors, forming interactions with the electronegative bromide anions and the oxygen atoms of neighboring water molecules. This extensive hydrogen-bonding network creates a three-dimensional framework that holds the ionic constituents and water molecules together in a well-defined arrangement. The strength and geometry of these hydrogen bonds are key factors in determining the physical properties of LiBr·2H₂O, including its deliquescence and thermal stability.

Conclusion and Future Outlook

The crystal structure of lithium bromide dihydrate provides a foundational understanding of the interactions between lithium and bromide ions in an aqueous environment at the atomic level. The octahedral coordination of the lithium cation and the extensive hydrogen-bonding network are defining features of this structure. The detailed experimental methodology of single-crystal X-ray diffraction remains the gold standard for elucidating such intricate crystalline architectures.

For researchers and professionals in drug development and materials science, a thorough understanding of hydrated crystal structures is critical. The principles and protocols outlined in this guide are broadly applicable to the characterization of other hydrated salts and crystalline materials. Future research could focus on the in-situ characterization of the phase transitions between different hydrates of lithium bromide under varying temperature and humidity conditions, providing a more dynamic picture of this important chemical system.

References

- Sohr, J., Schmidt, H., & Voigt, W. (2018). Higher Hydrates of Lithium Chloride, Lithium Bromide and Lithium Iodide. *Acta Crystallographica Section C: Structural Chemistry*, 74(2), 194–202.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- Materials Project. mp-23259: LiBr (Cubic, Fm-3m, 225).
- Carleton College. Single-crystal X-ray Diffraction.
- PubChem. Lithium bromide dihydrate.
- ResearchGate. Hydrogen-bonding motifs in the crystal of LIS·2H₂O viewed parallel to...
- ResearchGate. Single-Crystal X-ray Diffraction | Request PDF.

- MDPI. Analysis of Hydrogen Bonds in Crystals.
- University of Zurich. Preparation of Single Crystals for X-ray Diffraction.
- PubMed. Synthesis, structure, crystal growth and characterization of a novel semiorganic nonlinear optical L-proline lithium bromide monohydrate single crystal.
- University of Freiburg. X-ray Diffraction - Measurement order SC-XRD.
- PubChem. **Lithium bromide hydrate**.
- ResearchGate. Synthesis, growth, crystal structure, EDX, UV-vis-NIR and DSC studies of L-proline lithium bromide monohydrate A new semiorganic compound | Request PDF.
- Wikipedia. Lithium bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Lithium bromide - Wikipedia [en.wikipedia.org]
- 5. Materials Data on LiBr by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 6. Lithium bromide dihydrate | BrH₄LiO₂ | CID 23688292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 10. Analysis of Hydrogen Bonds in Crystals [mdpi.com]
- To cite this document: BenchChem. [The Crystalline Architecture of Lithium Bromide Dihydrate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3430563#crystal-structure-of-lithium-bromide-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com